molecular formula C9H16O2S B13635505 3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid

3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid

Cat. No.: B13635505
M. Wt: 188.29 g/mol
InChI Key: GRIQKZVXNLWHRY-UHFFFAOYSA-N
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Description

3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2S. It is a cyclobutane derivative with a propylthio group and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Propylthio Group: The propylthio group can be introduced via nucleophilic substitution reactions using propylthiol as a reagent.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques, including:

    Batch Reactors: For controlled synthesis with precise reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The propylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways: The compound may modulate biochemical pathways related to its functional groups, such as oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: A simpler analog without the propylthio group.

    3-Methylcyclobutanecarboxylic acid: Lacks the propylthio group but has a similar cyclobutane structure.

    1-(Propylthio)cyclobutane-1-carboxylic acid: Similar structure but without the methyl group.

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

3-methyl-1-propylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O2S/c1-3-4-12-9(8(10)11)5-7(2)6-9/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

GRIQKZVXNLWHRY-UHFFFAOYSA-N

Canonical SMILES

CCCSC1(CC(C1)C)C(=O)O

Origin of Product

United States

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